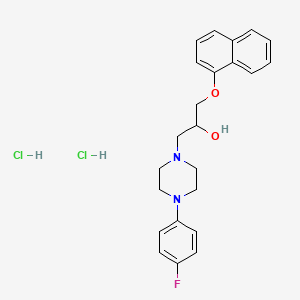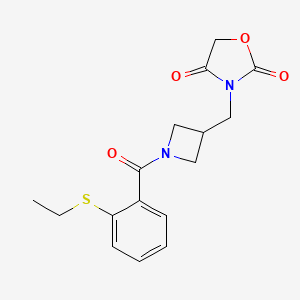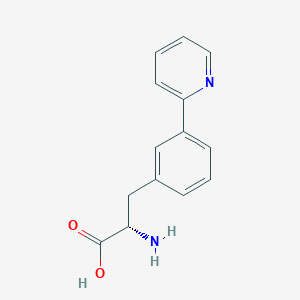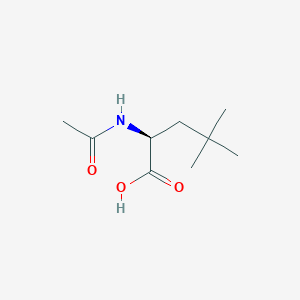
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H27Cl2FN2O2 and its molecular weight is 453.38. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding Properties and Selectivity A series of N-aromatic, N-heteroaromatic, and oxygenated N-phenylpropyl derivatives, including compounds similar to the one , have been synthesized to examine their binding properties for dopamine (DAT) and serotonin (SERT) transporters. One compound demonstrated DAT affinity comparable to or better than benchmark substances, highlighting its potential for neurological applications, particularly in understanding and possibly treating conditions related to dopamine and serotonin dysregulation (Lewis et al., 2003).
Fluorescence and Photo-induced Electron Transfer Research into piperazine substituted naphthalimide model compounds has shed light on their luminescent properties and photo-induced electron transfer (PET) capabilities. These compounds, including those structurally related to "1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride," are promising for use as pH probes and in studying PET processes, which are crucial in various biochemical and medical applications (Gan et al., 2003).
Antimalarial Activity Compounds featuring aryl piperazine and pyrrolidine structures, akin to the compound , have been investigated for their antimalarial properties. The presence of a hydroxyl group, a propane chain, and a fluor atom was found critical for antiplasmodial activity, with certain compounds displaying significant inhibition of Plasmodium falciparum growth. This indicates potential applications in developing new antimalarial therapies (Mendoza et al., 2011).
Anticancer Applications The structural and functional properties of "1-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy) propan-2-ol" (HUHS190), a major metabolite of naftopidil, have been explored for anticancer effects. HUHS190 exhibited selective toxicity against cancer cells over normal cells and showed broad-spectrum anti-cancer activities in vitro, suggesting its potential as a novel anti-bladder cancer drug (Shimizu et al., 2019).
Synthesis and Pharmacological Evaluation Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized, with some compounds exhibiting significant antidepressant and antianxiety activities. This research highlights the compound's potential in developing new therapeutic agents for mental health disorders (Kumar et al., 2017).
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2.2ClH/c24-19-8-10-20(11-9-19)26-14-12-25(13-15-26)16-21(27)17-28-23-7-3-5-18-4-1-2-6-22(18)23;;/h1-11,21,27H,12-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPJETYDFXDSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=C(C=C4)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(5,7-dimethyl-2-oxo-2H-chromen-4-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2524146.png)
![2-Phenoxy-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2524147.png)

![3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B2524149.png)

![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B2524152.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-chloro-3-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2524153.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2524157.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2524158.png)

![methyl 3-({6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}methyl)thiophene-2-carboxylate](/img/structure/B2524160.png)


![tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate](/img/structure/B2524168.png)